molecular formula C9H8Cl2O2S B2442142 2-((2,6-Dichlorobenzyl)thio)acetic acid CAS No. 65051-35-6

2-((2,6-Dichlorobenzyl)thio)acetic acid

Cat. No.: B2442142
CAS No.: 65051-35-6
M. Wt: 251.12
InChI Key: GQCUTKINPPGWHJ-UHFFFAOYSA-N
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Description

2-((2,6-Dichlorobenzyl)thio)acetic acid is a chemical compound with the molecular formula C9H8Cl2O2S and a molecular weight of 251.13 g/mol . This compound is characterized by the presence of a dichlorobenzyl group attached to a thioacetic acid moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dichlorobenzyl)thio)acetic acid typically involves the reaction of 2,6-dichlorobenzyl chloride with thioglycolic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dichlorobenzyl)thio)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-((2,6-Dichlorobenzyl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular pathways, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-Dichlorobenzyl)thio)acetic acid
  • 2-((2,5-Dichlorobenzyl)thio)acetic acid
  • 2-((3,4-Dichlorobenzyl)thio)acetic acid

Uniqueness

2-((2,6-Dichlorobenzyl)thio)acetic acid is unique due to the specific positioning of the chlorine atoms on the benzyl ring, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Biological Activity

2-((2,6-Dichlorobenzyl)thio)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research sources.

Chemical Structure and Properties

The chemical structure of this compound features a thioether linkage and dichlorobenzyl moiety, which contribute to its unique reactivity and interaction with biological targets. The presence of chlorine atoms at the 2 and 6 positions on the benzyl ring enhances its lipophilicity and potential for enzyme interactions.

The primary mechanism of action for this compound involves its ability to interact with specific enzymes and proteins. It can inhibit enzyme activity by binding to active sites or altering the structural conformation of these proteins. This interaction may lead to significant changes in cellular processes and functions, making it a valuable compound for further research in pharmacology.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes and cancer.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens, although further investigation is required to confirm these effects.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, which could help mitigate oxidative stress in biological systems .

Study on Enzyme Inhibition

A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The results indicated a significant reduction in AChE activity at varying concentrations, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity Assessment

In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated notable inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as a lead compound for developing new antibiotics .

Data Table: Biological Activities Overview

Biological Activity Effect Study Reference
Enzyme Inhibition (AChE)Significant reduction in activity
Antimicrobial ActivityEffective against Gram-positive bacteria
Antioxidant ActivityPotential to reduce oxidative stress

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c10-7-2-1-3-8(11)6(7)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCUTKINPPGWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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